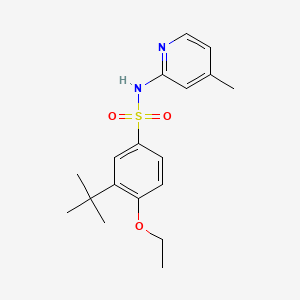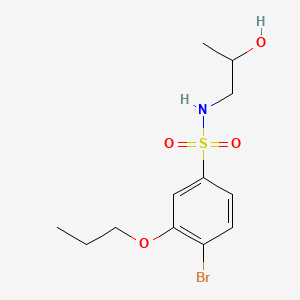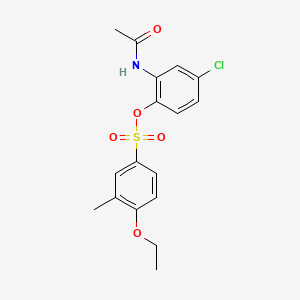![molecular formula C13H9Cl2NO2 B604332 (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 1000538-47-5](/img/structure/B604332.png)
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide, also known as 2E-3-5-DCF, is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as furanones and has a molecular weight of 286.03 g/mol. 2E-3-5-DCF is an important tool for studying a variety of biological processes and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been used in a variety of scientific research applications. It has been found to be effective in the study of the effects of oxidative stress on cell viability, apoptosis, and inflammation. It has also been used to study the effects of inflammation on the expression of certain genes and proteins. Additionally, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been used in the study of the effects of certain drugs on the expression of certain genes and proteins.
Wirkmechanismus
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It does this by binding to the active site of the enzyme and preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. This inhibition of these mediators can lead to a decrease in inflammation. Additionally, (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has been found to inhibit the production of nitric oxide, which can lead to a decrease in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is a relatively stable compound and does not degrade easily. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and is not always readily available. Additionally, it has been found to have a relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide in scientific research. It could be used to study the effects of oxidative stress on other biological processes, such as cell proliferation and differentiation. Additionally, it could be used to study the effects of inflammation on other cellular pathways. It could also be used to study the effects of certain drugs on other biological processes, such as gene expression and protein production. Finally, it could be used to study the effects of certain environmental factors, such as ultraviolet light, on biological processes.
Synthesemethoden
(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with sodium hydroxide in an aqueous solution to form 2,4-dichlorophenylacetic acid sodium salt. This reaction is followed by the reaction of 2,4-dichlorophenylacetic acid sodium salt with furan-2-ylmethanol in the presence of a base such as sodium hydroxide. This reaction yields (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide. The final step is the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H2,16,17)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVBJCORTAIBRT-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604250.png)


![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)
![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)
![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)
